5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Overview
Description
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate is a complex organic compound belonging to the class of pyrazolopyrazines. These compounds are known for their diverse biological and medicinal properties, making them significant in various fields of scientific research.
Scientific Research Applications
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
Target of Action
The primary target of 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the core protein, which is essential for viral replication. The downstream effects include a reduction in the production of new viral particles .
Result of Action
The result of the action of this compound is the inhibition of HBV DNA viral load . This means that the compound effectively reduces the amount of virus in the body, which can help to alleviate the symptoms of HBV infection and slow the progression of the disease .
Biochemical Analysis
Biochemical Properties
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to alterations in enzyme activity, affecting various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, it can interact with transcription factors, influencing gene expression. The molecular mechanism of action of this compound involves changes in the conformation of target proteins, thereby altering their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it may degrade over extended periods or under certain environmental factors. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The metabolic pathways of this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target areas, enhancing its biochemical effects. The transport and distribution of this compound are crucial for its efficacy and function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate typically involves multi-component reactions. One common method is a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is carried out under specific conditions to ensure regio- and chemoselectivity, resulting in the formation of the desired pyrazolopyrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- 5-BOC-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine
Uniqueness
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-O-tert-butyl 7-O-ethyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-16(13(19)21-14(2,3)4)8-10-6-7-15-17(10)11/h6-7,11H,5,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXUTZOSSCJPCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC2=CC=NN12)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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